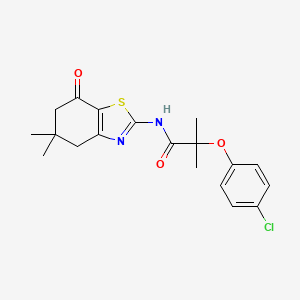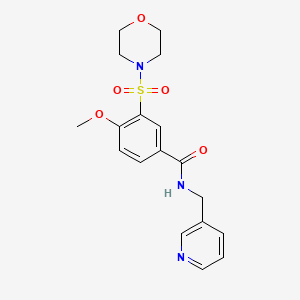![molecular formula C17H14Cl2N2O5 B3541689 3,4-dichlorobenzyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3541689.png)
3,4-dichlorobenzyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate
Overview
Description
3,4-dichlorobenzyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCB-NP and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of DCB-NP is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
DCB-NP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DCB-NP inhibits the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that DCB-NP reduces inflammation and pain in animal models of arthritis and asthma.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DCB-NP in lab experiments is its high purity. The synthesis method yields a product that is >99% pure, which makes it ideal for use in various assays. Additionally, DCB-NP has been shown to be stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using DCB-NP is its relatively high cost compared to other compounds that have similar properties.
Future Directions
There are several future directions for research on DCB-NP. One area of interest is the development of new drugs based on DCB-NP. Researchers are currently investigating the potential of DCB-NP derivatives as anti-inflammatory and anti-cancer agents. Additionally, there is interest in exploring the mechanism of action of DCB-NP in more detail to gain a better understanding of its therapeutic potential. Finally, researchers are also investigating the use of DCB-NP in combination with other drugs to enhance its efficacy.
Scientific Research Applications
DCB-NP has several potential applications in scientific research. One of the primary uses of this compound is in the development of new drugs. DCB-NP has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, DCB-NP has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
(3,4-dichlorophenyl)methyl 4-(3-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O5/c18-14-5-4-11(8-15(14)19)10-26-17(23)7-6-16(22)20-12-2-1-3-13(9-12)21(24)25/h1-5,8-9H,6-7,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTKCENPFXWLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3541634.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3541635.png)
![3-allyl-5-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541648.png)
![4-{[4-chloro-2-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]methyl}benzoic acid](/img/structure/B3541652.png)
![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3541653.png)


![4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B3541667.png)

![3,5-bis{[(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3541672.png)
![N-(3-iodophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3541677.png)
![ethyl 1-{[4-(2-furoylamino)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B3541704.png)